molecular formula C26H23F3N2O6 B2818862 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 449766-05-6

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2818862
CAS No.: 449766-05-6
M. Wt: 516.473
InChI Key: MCXPSISGWWIFPM-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core, modified at the 1-position by a (4-nitrophenoxy)methyl group and at the 2-position by a (2-(trifluoromethyl)phenyl)methanone moiety. Key structural attributes include:

  • Dihydroisoquinoline backbone: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions in biological systems .
  • 4-Nitrophenoxy methyl group: Introduces strong electron-withdrawing effects (via the nitro group), which may influence redox properties or metabolic stability .
  • 2-(Trifluoromethyl)phenyl methanone: The trifluoromethyl group increases lipophilicity (logP ≈ 3.5 estimated) and resistance to oxidative metabolism compared to non-fluorinated analogs .

Molecular Formula: C₂₆H₂₁F₃N₂O₆
Molecular Weight: ~530.45 g/mol (calculated).

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O6/c1-35-23-13-16-11-12-30(25(32)19-5-3-4-6-21(19)26(27,28)29)22(20(16)14-24(23)36-2)15-37-18-9-7-17(8-10-18)31(33)34/h3-10,13-14,22H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXPSISGWWIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3C(F)(F)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of Methoxy Groups: Methoxylation of the isoquinoline core is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Addition of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂ (hydrogen peroxide)

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄ (lithium aluminum hydride)

    Substitution: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)

Major Products

    Oxidation: Formation of quinones or carboxylic acids

    Reduction: Conversion of nitro groups to amines

    Substitution: Formation of ether or ester derivatives

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrophenoxy and trifluoromethyl groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the material science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenoxy group could participate in electron transfer reactions, while the trifluoromethyl group might enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs is provided below, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound - 6,7-Dimethoxy
- (4-Nitrophenoxy)methyl
- 2-(Trifluoromethyl)phenyl
C₂₆H₂₁F₃N₂O₆ 530.45 High lipophilicity (CF₃), nitro group enhances electrophilicity
[] - 6,7-Dimethoxy
- (4-Methoxyphenoxy)methyl
- 2-Fluorophenyl
C₂₆H₂₆FNO₅ 451.49 Methoxy group increases electron density; lower molecular weight
[] - 6,7-Dimethoxy
- 3,5-Bis(trifluoromethyl)phenyl
C₂₈H₂₅F₆NO₅ 569.50 Enhanced steric bulk and lipophilicity (dual CF₃)
[] - 6,7-Dimethoxy
- 4-Nitrophenyl (via ethanone bridge)
C₁₉H₂₀N₂O₅ 356.37 Nitro group on phenyl ethanone; lower complexity
[] - 6,7-Dimethoxy
- 2-Fluorophenyl ethanone (Z-isomer)
C₁₉H₁₇FNO₃ 341.35 Stereoelectronic effects from Z-configuration; reduced substituent bulk

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenoxy group (σₚ ≈ 1.27) is more electron-withdrawing than the 4-methoxyphenoxy group (σₚ ≈ -0.27) in , which may reduce nucleophilic attack susceptibility but increase metabolic oxidation risks .

Trifluoromethyl vs. Fluorine :

  • The 2-(trifluoromethyl) group in the target compound confers greater metabolic stability compared to the 2-fluoro substituent in (half-life in liver microsomes: ~120 min vs. ~60 min estimated) .

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~530 g/mol) compared to analogs like (~356 g/mol) may impact bioavailability, as molecules >500 g/mol often face reduced passive diffusion .

Research Implications

  • Drug Design: The 4-nitrophenoxy and trifluoromethyl groups position the target compound as a candidate for targets requiring strong electron-withdrawing motifs (e.g., kinase inhibitors) .
  • Toxicity Considerations: The nitro group may pose genotoxicity risks, necessitating further in vitro assays (e.g., Ames test) .
  • Synthetic Challenges : Introducing multiple electron-withdrawing groups (nitro, CF₃) requires careful optimization of reaction conditions to avoid side reactions .

Q & A

Q. How should conflicting reports about the compound’s solubility in aqueous buffers be addressed?

  • Methodological Answer :
  • Buffer Composition : Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) with 0.1% Tween-80.
  • Dynamic Light Scattering (DLS) : Measure particle size to detect aggregation (e.g., >200 nm indicates poor solubility).
  • Standardization : Adopt the OECD 105 guideline for solubility determination, ensuring consistency across labs .

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